molecular formula C18H13N3O6 B13822357 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- CAS No. 70714-70-4

2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-

Cat. No.: B13822357
CAS No.: 70714-70-4
M. Wt: 367.3 g/mol
InChI Key: BPKGQYUDMVTNRG-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a naphthalene ring substituted with a carboxylic acid group, a hydroxyl group, and an azo-linked methoxy-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-methoxyaniline to form 2-methoxy-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various analytical techniques.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules also contributes to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-: Lacks the azo group and methoxy-nitrophenyl substitution.

    3-Hydroxy-4-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-2-naphthalenecarboxylic acid: Contains a sulfo group instead of a methoxy group.

    2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester: Has a phenyl ester group instead of the azo linkage.

Uniqueness

2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy-nitrophenyl azo group enhances its color intensity and stability, making it particularly valuable in dye applications.

Properties

IUPAC Name

3-hydroxy-4-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6/c1-27-15-9-11(21(25)26)6-7-14(15)19-20-16-12-5-3-2-4-10(12)8-13(17(16)22)18(23)24/h2-9,22H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKGQYUDMVTNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072124
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-
Source EPA DSSTox
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Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70714-70-4
Record name 3-Hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-(2-methoxy-4-nitrophenyl)diazenyl)-
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-2-naphthoic acid
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